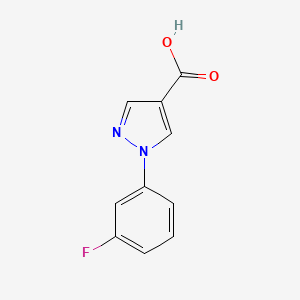

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRLHHPLUQWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-82-1 | |

| Record name | 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Ethyl 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carboxylate

The ester precursor is synthesized via cyclocondensation of 3-fluorophenylhydrazine with a β-ketoester. For example, ethyl 3-oxo-4-(3-fluorophenyl)but-2-enoate reacts with 3-fluorophenylhydrazine in ethanol under reflux to form the pyrazole ring.

Reaction Conditions :

Saponification to Carboxylic Acid

The ester is hydrolyzed using aqueous sodium hydroxide:

- Reagents : Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (1 eq), NaOH (3 eq)

- Solvent System : Ethanol/water (3:1 v/v)

- Conditions : 50°C, 1 hour

- Workup : Acidification with HCl (pH 2–3), extraction with ethyl acetate

- Yield : 52% (based on analogous hydrolysis)

Key Data :

- Purity : >98% (HPLC)

- Characterization : $$ ^1\text{H NMR} $$ (DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.85–7.40 (m, 4H, Ar-H), 4.10 (q, 2H, -COOCH2CH3), 1.20 (t, 3H, -CH3).

Method 2: Oxidation of Aldehyde Intermediate

Synthesis of 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

The aldehyde precursor is prepared via Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-1H-pyrazole.

- Reagents : 1-(3-Fluorophenyl)-1H-pyrazole, DMF, POCl3

- Conditions : 0°C to room temperature, 6 hours

- Yield : ~65%

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate in acidic media:

Procedure :

- Reagents : Aldehyde (1 eq), KMnO4 (3 eq), H2SO4 (10% v/v)

- Solvent : Water/acetone (1:1)

- Conditions : 60°C, 4 hours

- Workup : Filtration, neutralization with NaOH

- Yield : ~50–60% (extrapolated from similar oxidations)

Mechanistic Insight :

The aldehyde undergoes oxidative cleavage via a diol intermediate, forming the carboxylic acid. Over-oxidation is minimized by controlling temperature and stoichiometry.

Method 3: Cyclocondensation of β-Ketoesters

Gould-Jacobs Cyclization

This method involves cyclizing β-ketoesters with hydrazines to directly yield pyrazole carboxylic acids.

- Reagents : Ethyl 3-oxo-4-(3-fluorophenyl)but-2-enoate (1 eq), hydrazine hydrate (1.2 eq)

- Solvent : Acetic acid

- Conditions : Reflux, 8 hours

- Yield : ~55%

Advantages :

- Single-step synthesis of the carboxylic acid

- No need for post-cyclization hydrolysis

Limitations :

- Requires specialized β-ketoester precursors

- Moderate regioselectivity

Comparative Analysis of Methods

Advanced Modifications and Derivatives

Functional Group Interconversions

The carboxylic acid serves as a platform for derivatization:

Metal-Catalyzed Couplings

Suzuki-Miyaura coupling introduces aryl groups at position 5, enabling diversification.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole alcohols or aldehydes.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a fluorinated phenylpyrazole derivative with diverse applications in pharmaceutical research, agricultural chemistry, and material science . This compound and its derivatives have shown potential in developing new therapeutic agents, agrochemicals, and novel materials .

Scientific Research Applications

Pharmaceutical Development: Pyrazole derivatives are considered pharmacologically important scaffolds with various activities . this compound can be used as a building block in synthesizing active pharmaceutical ingredients (APIs) . For instance, it is employed in synthesizing the anti-inflammatory pyrazole derivative LQFM021 and a pyrazole-based disubstituted urea that acts as an anti-melanoma agent .

Antimicrobial Research: 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives have shown moderate antifungal activity against Candida species. Specifically, a compound with a 4-methoxyphenyl moiety demonstrated the highest activity against C. albicans, with a minimum inhibitory concentration (MIC) value of 62.5 µg/mL.

Agrochemicals: Pyrazole carboxylic acid derivatives are used in formulating agrochemicals like fungicides . For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used to synthesize bactericides and pesticides . Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for activity against phytopathogenic fungi, with some exhibiting higher antifungal activity than boscalid .

Material Science: 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is explored for creating novel materials, specifically polymers with enhanced thermal and mechanical properties .

Diagnostic Applications: 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid has applications in developing diagnostic agents for imaging techniques, aiding in the early detection of diseases .

Structural Analogs and Their Applications

Case Studies

- Antifungal Activity: Research on 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has led to the discovery of new derivatives with antifungal activity against Candida species. A specific compound with a 4-methoxyphenyl moiety showed high activity against C. albicans.

- Anti-inflammatory Agents: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is used in the synthesis of a novel anti-inflammatory pyrazole derivative, LQFM021 .

- Antimicrobial, Antioxidant, and Anti-diabetic Activities: A study explored the therapeutic potential of 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (PPP) for antimicrobial, antioxidant, and anti-diabetic activities, involving the design, synthesis, molecular docking, and biological screening of related pyrazole carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Fluorophenyl Position

- 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: Replacing the 3-fluorophenyl group with a 4-fluorophenyl group alters the electronic and steric profile. However, the meta-fluorine in the original compound may offer better dipole interactions in certain receptor pockets .

- 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: Shifting the fluorophenyl group to the 3-position of the pyrazole ring changes the spatial orientation, affecting molecular dipole moments and solubility. This derivative is noted for its use in kinase inhibitor research .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester : The ethyl ester derivative (CAS 2517969-42-3) exhibits increased lipophilicity compared to the carboxylic acid, enhancing membrane permeability but reducing water solubility. This modification is common in prodrug design to improve bioavailability .

- 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid : The addition of a trifluoromethyl group at the 5-position (CAS 1119489-35-8) introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid and increasing metabolic stability. This derivative is pivotal in agrochemical synthesis .

Electron-Withdrawing Groups

- Trifluoromethyl Substitution : Derivatives like 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS N/A) demonstrate enhanced thermal stability (boiling point: 541.9±60.0°C) and increased binding affinity to hydrophobic enzyme pockets due to the trifluoromethyl group’s hydrophobicity and electronegativity .

- Nitro and Chloro Substituents : Compounds such as 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 937606-23-0) exhibit stronger acidity (pKa ~2.5), making them suitable for ionic interactions in drug-receptor complexes .

Heterocyclic Additions

- Thiophene-Thiazolyl Derivatives: The incorporation of a thiophene-thiazolyl moiety (e.g., 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) introduces π-π stacking capabilities, enhancing interactions with aromatic amino acids in proteins .

Antinociceptive Activity

Racecadotril-tetrazole-amino acid derivatives incorporating the this compound scaffold show 2–3 times higher antinociceptive activity in hot-plate tests compared to morphine, attributed to improved target engagement via the tetrazole moiety .

Antioxidant and Anti-Inflammatory Effects

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, with the chemical formula and a molar mass of 196.17 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds structurally related to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key targets in inflammation management. In a study comparing various derivatives, one compound showed an IC50 value of 0.01 µM for COX-2 inhibition, indicating superior efficacy compared to traditional NSAIDs like diclofenac .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

| Diclofenac | 54.65 | - | - |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A notable study found that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and HepG2 cells. The mean growth inhibition percentages were reported as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

This suggests that the compound may selectively target cancer cells while sparing normal fibroblasts .

Antimicrobial Activity

The pyrazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing the pyrazole structure can inhibit bacterial growth effectively. For instance, a derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives in vivo using a rat model of inflammation induced by carrageenan. The results indicated that the tested compound led to a reduction in paw edema by approximately 50%, showcasing its potential as an effective anti-inflammatory agent .

Case Study 2: Anticancer Screening

A series of pyrazole derivatives were screened for their cytotoxic effects on cancer cell lines. One derivative demonstrated a dose-dependent inhibition of cell proliferation in HeLa cells, with an IC50 value of around 25 µM, indicating its potential for further development as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with a fluorinated phenylhydrazine derivative, followed by hydrolysis. A method adapted from structurally analogous pyrazole-4-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) includes:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-fluorophenylhydrazine under reflux in ethanol to form the pyrazole ester intermediate .

Basic Hydrolysis : Treat the ester with aqueous NaOH or KOH to yield the carboxylic acid.

Purification : Recrystallize using ethanol/water mixtures or chromatographic methods.

Key Considerations : Fluorine substituents may alter reaction kinetics; monitor via TLC or HPLC for intermediate stability .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers; store separately .

- Disposal : Collect waste in designated containers for halogenated organic compounds and incinerate under controlled conditions .

Advanced Research Questions

Q. What spectroscopic and computational techniques are suitable for characterizing this compound?

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500 cm⁻¹) .

- NMR :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Computational Methods : Density Functional Theory (DFT) using Gaussian 09 with B3LYP/6-311++G(d,p) basis set to predict molecular orbitals and electrostatic potential surfaces .

Q. How does the 3-fluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine increases the pyrazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Comparative DFT studies on similar compounds show:

Q. What challenges arise in achieving regioselectivity during functionalization of the pyrazole ring?

Regioselectivity is influenced by steric and electronic factors:

- C-3 vs. C-5 Substitution : Use directing groups (e.g., methyl at C-5) or Pd-catalyzed cross-couplings (Suzuki-Miyaura) to target specific positions .

- Catalytic Systems : Optimize ligand selection (e.g., PPh₃ vs. XPhos) and solvent polarity to control site selectivity. For example, polar aprotic solvents (DMF) favor C-4 carboxylation .

Q. How can computational methods predict biological activity or reactivity of this compound?

- Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to assess binding affinity.

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP ≈ 2.1, moderate solubility) .

- Reactivity Indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.